molecular formula C16H22ClNO3S B6700217 N-[1-(4-chlorophenyl)propyl]-2-(oxan-4-ylsulfinyl)acetamide

N-[1-(4-chlorophenyl)propyl]-2-(oxan-4-ylsulfinyl)acetamide

Cat. No.: B6700217
M. Wt: 343.9 g/mol
InChI Key: CNURCGHVJDVMAZ-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)propyl]-2-(oxan-4-ylsulfinyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, a propyl chain, and an oxan-4-ylsulfinyl moiety

Properties

IUPAC Name

N-[1-(4-chlorophenyl)propyl]-2-(oxan-4-ylsulfinyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3S/c1-2-15(12-3-5-13(17)6-4-12)18-16(19)11-22(20)14-7-9-21-10-8-14/h3-6,14-15H,2,7-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNURCGHVJDVMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)CS(=O)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)propyl]-2-(oxan-4-ylsulfinyl)acetamide typically involves multi-step organic reactions. One common method starts with the chlorination of a phenylpropyl precursor, followed by the introduction of the oxan-4-ylsulfinyl group through a sulfoxidation reaction. The final step involves acetamidation to form the desired compound. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)propyl]-2-(oxan-4-ylsulfinyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler structure.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of desulfinylated products.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[1-(4-chlorophenyl)propyl]-2-(oxan-4-ylsulfinyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)propyl]-2-(oxan-4-ylsulfinyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfinyl group can participate in redox reactions, influencing cellular oxidative states. Pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-chlorophenyl)propyl]-2-(oxan-4-ylsulfinyl)acetamide is unique due to its combination of a chlorophenyl group with an oxan-4-ylsulfinyl moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

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